![molecular formula C10H10ClNS B12964746 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole](/img/structure/B12964746.png)
2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring fused with a benzene ring, with chloromethyl and dimethyl substituents at specific positions, making it a unique and valuable chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound using a chlorinating agent . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chlorination reactions. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives with potential biological activities .
Scientific Research Applications
Chemistry: 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiazole derivatives with diverse chemical properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties . Research is ongoing to develop new drugs based on this scaffold.
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers. Its unique chemical structure makes it valuable for designing new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole depends on its specific application. In biological systems, thiazole derivatives often interact with enzymes and receptors, modulating their activity. For example, some thiazole compounds inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Chloromethylthiazole: Similar in structure but lacks the dimethyl substituents, affecting its chemical properties and biological activities.
4,6-Dimethylthiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
Uniqueness: 2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole is unique due to the presence of both chloromethyl and dimethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10ClNS |
|---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
2-(chloromethyl)-4,6-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-6-3-7(2)10-8(4-6)13-9(5-11)12-10/h3-4H,5H2,1-2H3 |
InChI Key |
JLSWVRRXXHWNEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


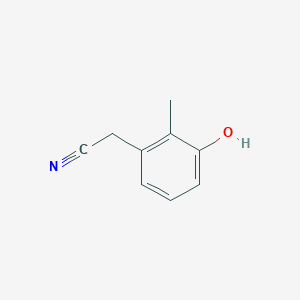
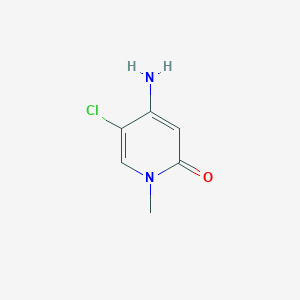
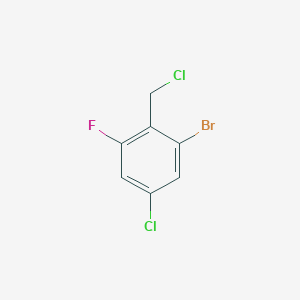
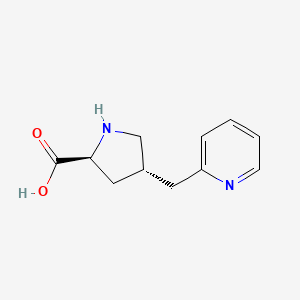
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)
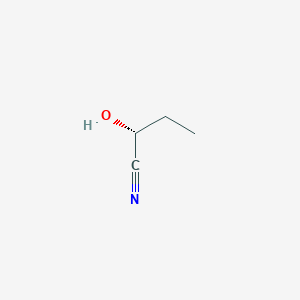

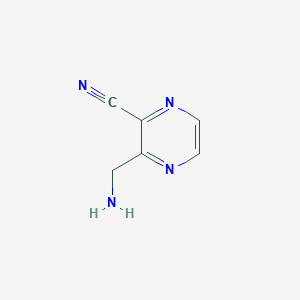

![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
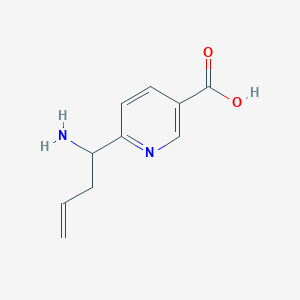
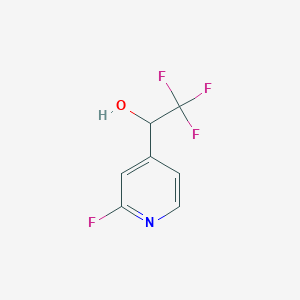
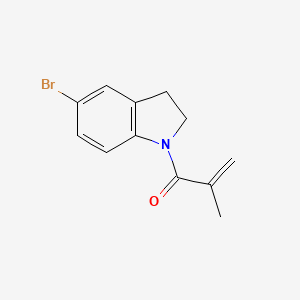
![(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol](/img/structure/B12964751.png)
